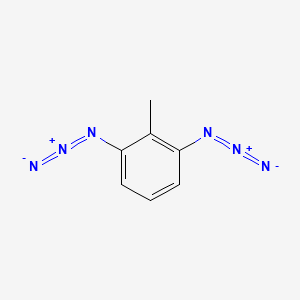
1,3-Diazido-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazido-2-methylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of two azido groups (-N₃) attached to a benzene ring at the 1 and 3 positions, with a methyl group (-CH₃) at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diazido-2-methylbenzene can be synthesized through a multi-step process involving the introduction of azido groups to a methylbenzene derivative. One common method involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-1,3-dinitrobenzene, followed by reduction to 2-methyl-1,3-diaminobenzene. The final step involves the diazotization of the amine groups and subsequent substitution with sodium azide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azido compounds.
化学反応の分析
Types of Reactions
1,3-Diazido-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) is commonly used for introducing azido groups.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts are used for reducing azido groups to amines.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction to form triazoles.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 2-methyl-1,3-diaminobenzene.
Cycloaddition: 1,2,3-triazoles.
科学的研究の応用
1,3-Diazido-2-methylbenzene has several applications in scientific research:
Material Science: Used as a cross-linking agent in the synthesis of polymers and thermosets.
Organic Synthesis: Serves as a precursor for the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Explosives: Due to its high energy content, it is studied for use in the development of energetic materials.
作用機序
The mechanism of action of 1,3-diazido-2-methylbenzene primarily involves the release of nitrogen gas upon thermal or photochemical decomposition. This decomposition generates highly reactive nitrene intermediates, which can insert into C-H and N-H bonds, leading to the formation of new chemical bonds . The azido groups also facilitate cycloaddition reactions, forming stable triazole rings.
類似化合物との比較
Similar Compounds
1,3-Diazido-2-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
1,3-Diazido-2-chlorobenzene: Contains a chlorine atom instead of a methyl group.
1,3-Diazido-2-iodobenzene: Contains an iodine atom instead of a methyl group.
Uniqueness
1,3-Diazido-2-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. The methyl group can act as an electron-donating group, affecting the stability and reactivity of the azido groups. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
646054-87-7 |
|---|---|
分子式 |
C7H6N6 |
分子量 |
174.16 g/mol |
IUPAC名 |
1,3-diazido-2-methylbenzene |
InChI |
InChI=1S/C7H6N6/c1-5-6(10-12-8)3-2-4-7(5)11-13-9/h2-4H,1H3 |
InChIキー |
QKXIYRJSJBECNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















